REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[SH:7].[CH2:8]([SH:15])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(=O)([O-])[O-].[Na+].[Na+].II>C(OCC)C.O>[CH2:8]([S:15][S:7][C:6]1[CH:5]=[CH:4][O:3][C:2]=1[CH3:1])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1S
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)S
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.0075 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Type
|
CUSTOM
|
Details
|
The reaction mass is then stirred over a period of 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to the reaction mass
|
Type
|
ADDITION
|
Details
|
is added to the reaction mass
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCC)SSC1=C(OC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |